molecular formula C21H17N3OS B11652712 N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine

N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine

Cat. No.: B11652712
M. Wt: 359.4 g/mol
InChI Key: WTPLTAMWZCRSIQ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a methoxyphenyl group and a thienyl group, which contribute to its unique chemical properties.

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanimine

InChI

InChI=1S/C21H17N3OS/c1-25-19-11-9-17(10-12-19)22-14-16-15-24(18-6-3-2-4-7-18)23-21(16)20-8-5-13-26-20/h2-15H,1H3

InChI Key

WTPLTAMWZCRSIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine typically involves the condensation of 4-methoxyaniline with a suitable aldehyde or ketone, followed by cyclization to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives and various catalysts to facilitate the reaction. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents on the phenyl and thienyl rings. Examples include:

  • N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-furyl)-1H-pyrazol-4-YL)methylene)amine
  • N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-pyridyl)-1H-pyrazol-4-YL)methylene)amine

Uniqueness

The uniqueness of N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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